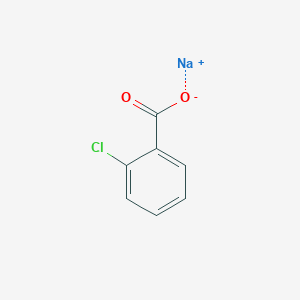

Sodium 2-chlorobenzoate

Description

Properties

IUPAC Name |

sodium;2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLSABVGUWNJKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169361 | |

| Record name | Sodium o-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17264-74-3 | |

| Record name | Sodium o-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium o-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-CHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q884Z4ERN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, is a halogenated aromatic carboxylate of significant interest in various scientific domains. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules to its role in studies of microbial degradation of halogenated compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of Sodium 2-chlorobenzoate, detailed experimental protocols for its synthesis and analysis, and a visualization of its aerobic biodegradation pathway.

Core Physical and Chemical Properties

This compound is a white solid that is soluble in water.[2] The presence of the chlorine atom at the ortho position of the benzoate (B1203000) ring influences its electronic properties and reactivity compared to its meta and para isomers.[1]

Data Presentation: A Summary of Quantitative Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Notes |

| Molecular Formula | C₇H₄ClNaO₂ | [1][3][4][5] |

| Molecular Weight | 178.55 g/mol | [1][4][5] |

| CAS Number | 17264-74-3 | [1][4][5][6] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white solid | |

| Melting Point | Data not available | The melting point of the parent 2-chlorobenzoic acid is 138-140 °C. Salts of organic acids often have significantly higher melting or decomposition points. |

| Boiling Point | Data not available | The boiling point of the parent 2-chlorobenzoic acid is 285 °C. Salts are generally non-volatile and will likely decompose at high temperatures. |

| Solubility in Water | Soluble | While specific quantitative data is not readily available, its nature as a sodium salt of a carboxylic acid confers high water solubility. The solubility of the related sodium p-chlorobenzoate is reported as 8.3 g/100 mL at 25°C.[7] |

| Solubility in Organic Solvents | Slightly soluble in ethanol (B145695) | [2] |

| pKa (of parent acid) | 2.92 (at 25 °C) | This value pertains to the parent 2-chlorobenzoic acid. |

Experimental Protocols

Synthesis of this compound via Neutralization

The most common and straightforward method for the synthesis of this compound is the neutralization of 2-chlorobenzoic acid with a stoichiometric amount of sodium hydroxide (B78521).[1]

Materials:

-

2-Chlorobenzoic acid (C₇H₅ClO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beaker, magnetic stirrer, pH meter, filtration apparatus)

Procedure:

-

Dissolution: In a beaker, dissolve a known mass of 2-chlorobenzoic acid in a minimal amount of deionized water. Gentle heating may be applied to aid dissolution.

-

Neutralization: While stirring the solution, slowly add a calculated stoichiometric equivalent of a standard sodium hydroxide solution. Monitor the pH of the reaction mixture using a pH meter. Continue the addition of NaOH until a stable pH of 7.0 is reached.

-

Isolation: The resulting aqueous solution of this compound can be concentrated by evaporation of the solvent under reduced pressure to yield the solid product.

-

Purification: For higher purity, the crude solid can be recrystallized from a mixture of ethanol and water.[1] Dissolve the solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then collect the crystals by filtration.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of this compound is reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4) in a ratio of 30:70 (v/v).[8] The exact ratio may require optimization depending on the specific column and system.

-

Flow Rate: 0.8 mL/min.[8]

-

Column Temperature: 40°C.[8]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a known concentration of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of different concentrations.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[7] The carboxylate group can participate in typical reactions of carboxylates, such as esterification with alkyl halides under appropriate conditions. The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under more forcing conditions or through metal-catalyzed reactions. Upon heating to decomposition, it may emit toxic fumes.[7]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): δ 7.83 (d, J = 8.1 Hz, 1H), 7.45–7.41 (m, 1H), 7.27 (t, J = 8.4 Hz, 2H).[1]

-

¹³C NMR: δ 168.82 (COO⁻), 139.17 (C-Cl), 132.50–125.10 (aromatic carbons).[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Biological Activity and Degradation

This compound has been investigated for its potential biological activities and serves as a model compound in biodegradation studies of halogenated aromatic compounds.[1]

Aerobic Biodegradation Pathway

The aerobic biodegradation of 2-chlorobenzoic acid is often initiated by a dioxygenase enzyme, which catalyzes the dihydroxylation and subsequent dearomatization of the aromatic ring. A key enzyme in this process is 2-chlorobenzoate-1,2-dioxygenase.[9][10] This enzyme converts 2-chlorobenzoic acid into catechol, with the release of carbon dioxide and a chloride ion.[9] Catechol is then further metabolized through ring cleavage pathways.

Aerobic Degradation of 2-Chlorobenzoic Acid

Caption: The initial step in the aerobic biodegradation of 2-chlorobenzoic acid.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. Sodium o-chlorobenzoate | C7H4ClNaO2 | CID 23663665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Sodium p-chlorobenzoate | 3686-66-6 | Benchchem [benchchem.com]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]

An In-depth Technical Guide to Sodium 2-chlorobenzoate: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of sodium 2-chlorobenzoate (B514982), tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Properties

Sodium 2-chlorobenzoate is the sodium salt of 2-chlorobenzoic acid.[1] It is an organic compound utilized in various chemical applications, including organic synthesis and as a starting material for the preparation of various derivatives.[1] Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.[1]

Table 1: Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNaO₂ | [1][2][3] |

| Molecular Weight | 178.55 g/mol | [1][2][3][4] |

| CAS Number | 17264-74-3 | [1][2][4] |

| IUPAC Name | sodium;2-chlorobenzoate | [1] |

| Synonyms | o-chlorobenzoic acid sodium salt, Benzoic acid, 2-chloro-, sodium salt | [1][2][3] |

| Purity | ≥98% | [1][2][4] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| LogP | 1.5803 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Molecular Structure

This compound is characterized by a chlorine substituent at the ortho position of the benzene (B151609) ring of a benzoate (B1203000) salt.[1] The molecule consists of a sodium cation (Na⁺) and a 2-chlorobenzoate anion (C₇H₄ClO₂⁻).

Caption: Molecular structure of this compound.

Experimental Protocols

A standard protocol for the synthesis of this compound involves the neutralization of 2-chlorobenzoic acid with sodium hydroxide (B78521).[1]

-

Materials: 2-chlorobenzoic acid, sodium hydroxide, deionized water.

-

Procedure:

-

Dissolve 2-chlorobenzoic acid in deionized water.

-

Gradually add a solution of sodium hydroxide while stirring.

-

Monitor the pH of the solution. Continue adding sodium hydroxide until a neutral pH is achieved.

-

Evaporate the resulting solution to yield solid this compound.[1]

-

To achieve a purity of ≥98%, recrystallization is a common purification method.[1]

-

Materials: Crude this compound, ethanol/water mixture.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.[1]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a recommended technique for the quantification of this compound in complex matrices.[1]

Chemical Reactions

This compound can undergo several types of chemical reactions:

-

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.[1]

-

Oxidation Reactions: The compound can be oxidized to form other oxidized products.[1]

-

Reduction Reactions: Under specific conditions, this compound can be reduced to yield different reduced forms.[1]

Logical Relationships in Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to the final, characterized product.

Caption: Workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to o-Chlorobenzoic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-chlorobenzoic acid sodium salt, also known as sodium 2-chlorobenzoate, is the sodium salt of o-chlorobenzoic acid. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of its characteristics, including its physicochemical properties, synthesis, purification, spectral data, and applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of o-chlorobenzoic acid sodium salt. It is important to note that while some data is readily available, specific experimental values for properties such as the melting and boiling points of the sodium salt are not consistently reported in the literature. In such cases, data for the parent compound, o-chlorobenzoic acid, is provided for reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNaO₂ | [1] |

| Molecular Weight | 178.55 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [2] |

| Melting Point | Data not available for the sodium salt. The melting point of o-chlorobenzoic acid is 142 °C. | [3] |

| Boiling Point | A boiling point of 275.7 °C at 760 mmHg is listed for "sodium,2-chlorobenzoate", though this may be a predicted value or refer to the free acid. o-Chlorobenzoic acid sublimes. | [3][4] |

| Solubility | Soluble in water.[1] Specific quantitative data is not readily available. o-Chlorobenzoic acid is soluble in hot water, alcohol, and ether. | [3] |

| pKa | The pKa of the conjugate acid, o-chlorobenzoic acid, is 2.89. | [1] |

Synthesis and Purification

The most common method for the synthesis of o-chlorobenzoic acid sodium salt is the neutralization of o-chlorobenzoic acid with a sodium base, typically sodium hydroxide (B78521).[1]

Synthesis of o-Chlorobenzoic Acid

O-chlorobenzoic acid can be synthesized via the oxidation of 2-chlorotoluene (B165313) using a strong oxidizing agent like potassium permanganate (B83412) or through the hydrolysis of α,α,α-trichloro-2-toluene.[5]

Experimental Protocol: Neutralization of o-Chlorobenzoic Acid

Materials:

-

o-Chlorobenzoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (B145695) (optional, for recrystallization)

-

Methanol (B129727) (optional, for recrystallization)

-

pH indicator or pH meter

Procedure:

-

In a suitable reaction vessel, dissolve a known quantity of o-chlorobenzoic acid in water. Heating may be required to facilitate dissolution.

-

Slowly add a stoichiometric amount of a standard solution of sodium hydroxide while stirring. Monitor the pH of the solution.

-

Continue the addition of sodium hydroxide until the pH of the solution reaches neutral (pH ~7), indicating the complete neutralization of the acid.

-

The resulting aqueous solution of sodium o-chlorobenzoate can be used directly or the solid salt can be isolated by evaporating the water under reduced pressure.

Purification

The crude sodium o-chlorobenzoate can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water or methanol and water.[1] The process involves dissolving the crude salt in a minimum amount of the hot solvent mixture and allowing it to cool slowly, which leads to the formation of purified crystals. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Below is a generalized workflow for the synthesis and purification of o-chlorobenzoic acid sodium salt.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]

- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sodium,2-chlorobenzoate | CAS#:17264-74-3 | Chemsrc [chemsrc.com]

- 5. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Core Mechanism of Action of Sodium 2-chlorobenzoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, is an organic compound with applications in various chemical syntheses. While its primary use has been as a precursor for dyes, pharmaceuticals, and other organic compounds, emerging research points towards specific biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Sodium 2-chlorobenzoate, focusing on its molecular interactions and effects on cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated biological processes to facilitate advanced research and development.

Core Mechanism of Action: Enzyme Inhibition

The most definitive evidence to date for the mechanism of action of 2-chlorobenzoate, the active form of this compound, is its role as an enzyme inhibitor. Research has specifically identified its interaction with bacterial dioxygenase enzymes.

Inhibition of 3-Chlorobenzoate-1,2-Dioxygenase in Rhodococcus opacus 1CP

Studies on the soil bacterium Rhodococcus opacus 1CP, which is capable of degrading chlorinated aromatic compounds, have demonstrated that 2-chlorobenzoate acts as a competitive inhibitor of 3-chlorobenzoate-1,2-dioxygenase (3-CBDO).[1][2] This enzyme is crucial for the initial step in the catabolism of 3-chlorobenzoate (B1228886). The inhibitory action of 2-chlorobenzoate suggests it binds to the active site of the 3-CBDO enzyme, thereby competing with the natural substrate, 3-chlorobenzoate.[1]

The inhibitory effect of 2-chlorobenzoate on 3-CBDO activity was quantified using a cell-based electrochemical reactor microbial sensor. The key kinetic parameters are summarized in the table below.[1][2]

| Parameter | Value | Description |

| Inhibition Type | Competitive (Associative) | 2-chlorobenzoate competes with the substrate for the enzyme's active site. |

| Vmax | Unchanged | The maximum rate of reaction is not altered in the presence of the inhibitor. |

| S0.5 (Hill Constant) | Increased | The substrate concentration required to achieve half-maximal velocity is increased in the presence of the inhibitor. |

Table 1: Kinetic parameters of 3-chlorobenzoate-1,2-dioxygenase inhibition by 2-chlorobenzoate.

The activity of 3-CBDO was determined by measuring the change in respiration of intact, freshly harvested Rhodococcus opacus 1CP cells in response to the enzyme's substrate.[3]

1. Cell Culture and Preparation:

-

Rhodococcus opacus 1CP is cultured in a medium containing 3-chlorobenzoate to induce the expression of 3-CBDO.[3]

-

Cells are harvested by centrifugation (e.g., 7000 x g for 10 minutes at 4°C).[3]

-

The cell pellet is washed twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and then resuspended in the same buffer for immediate use.[3]

2. Electrochemical Measurement:

-

An electrochemical reactor microbial sensor equipped with a Clark oxygen electrode is used as the transducer.[2][3]

-

The prepared cell suspension is placed in the reactor.

-

The rate of oxygen consumption by the cells is monitored. The introduction of 3-chlorobenzoate (the substrate) will cause a change in the respiration rate, which is indicative of 3-CBDO activity.[3]

3. Inhibition Analysis:

-

To determine the inhibitory effect of 2-chlorobenzoate, various concentrations of this compound are introduced to the cell suspension along with the substrate (3-chlorobenzoate).

-

The changes in the rate of oxygen consumption are measured, and the kinetic parameters (Vmax and S0.5) are calculated to determine the type and extent of inhibition.[1]

Putative Mechanisms of Action in Eukaryotic Systems

While direct evidence for the mechanism of action of this compound in mammalian systems is limited, the biological activities of structurally related compounds suggest potential pathways that warrant further investigation. These proposed mechanisms are currently speculative and require experimental validation.

Proposed Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition

Derivatives of benzoic acid are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[4] Structurally similar compounds to 2-chlorobenzoic acid have been investigated for their anti-inflammatory potential. For instance, the salicylic (B10762653) acid derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has shown anti-inflammatory effects and a higher predicted affinity for COX-2 than aspirin (B1665792) in in silico studies.[5] This suggests that this compound may also exert anti-inflammatory effects by inhibiting COX enzymes.

A common method to assess COX inhibition is the whole blood assay, which provides a physiologically relevant environment.[6]

Proposed Anticancer Activity via Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Certain derivatives of 2-chlorobenzoic acid, such as 4-amino-2-chlorobenzoic acid derivatives, have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] EGFR is a key signaling protein that, when overactivated, can drive the proliferation of cancer cells. The inhibition of EGFR is a validated strategy in oncology. Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against EGFR.

The inhibitory effect on EGFR can be determined using an in vitro kinase assay.[7]

Conclusion and Future Directions

The current body of evidence provides a solid foundation for the mechanism of action of this compound as a competitive inhibitor of bacterial 3-chlorobenzoate-1,2-dioxygenase. This has clear implications for environmental microbiology and bioremediation.

The putative roles of this compound as a COX or EGFR inhibitor in eukaryotic systems are based on compelling, yet indirect, evidence from structurally related molecules. These hypotheses present exciting avenues for future research. Elucidating these potential mechanisms will require rigorous experimental validation using the types of assays outlined in this guide. Such studies will be critical in determining the potential therapeutic applications of this compound in inflammatory diseases and oncology. Further research should also focus on the cellular uptake, metabolism, and potential off-target effects of this compound in mammalian cells to build a comprehensive pharmacological profile.

References

- 1. Evaluation of 3-Chlorobenzoate 1,2-Dioxygenase Inhibition by 2- and 4-Chlorobenzoate with a Cell-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 3-Chlorobenzoate 1,2-Dioxygenase Inhibition by 2- and 4-Chlorobenzoate with a Cell-Based Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Potential Biological Activities of Sodium 2-chlorobenzoate: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of Sodium 2-chlorobenzoate (B514982) is limited in publicly available scientific literature. This guide synthesizes information from studies on its parent compound, 2-chlorobenzoic acid, and structurally related benzoate (B1203000) derivatives to project the potential biological activities, mechanisms of action, and experimental considerations for Sodium 2-chlorobenzoate. The activities described herein are therefore largely putative and require direct experimental validation.

Introduction

This compound is the sodium salt of 2-chlorobenzoic acid. As a member of the halogenated benzoate family, its biological activities are of interest to researchers in drug discovery and development. Structurally similar compounds, including various benzoate derivatives, have demonstrated a range of biological effects, including antimicrobial and anti-inflammatory properties. This document provides a technical overview of the potential biological activities of this compound, based on the available data for related molecules.

Potential Antimicrobial Activity

Derivatives of 2-chlorobenzoic acid have shown potential as antimicrobial agents. Studies on these related compounds suggest that this compound may exhibit activity against a spectrum of both bacterial and fungal pathogens.

Quantitative Data

The following table summarizes the antimicrobial activity of a potent derivative of 2-chlorobenzoic acid, designated as "Compound 6" in the cited study. The data is presented as the negative logarithm of the Minimum Inhibitory Concentration (pMIC), where a higher value indicates greater potency.

| Compound | Target Organism | pMIC (µM/ml) | Reference |

| 2-chlorobenzoic acid derivative (Compound 6) | Escherichia coli | 2.27 | [1][2] |

| 2-chlorobenzoic acid derivative (Compound 6) | Overall Antimicrobial Activity | 1.91 | [1][2] |

| Norfloxacin (Standard) | Escherichia coli | 2.61 | [1][2] |

Proposed Mechanism of Action

The antimicrobial mechanism of benzoate compounds generally involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the benzoate moiety allows it to penetrate microbial cell walls. Once inside, it can interfere with cellular processes, leading to the inhibition of growth and, ultimately, cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is adapted from methodologies used for evaluating the antimicrobial activity of 2-chlorobenzoic acid derivatives.[1][2]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient Broth (for bacteria)

-

Sabouraud Dextrose Broth (for fungi)

-

Sterile test tubes

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a series of sterile test tubes to obtain a range of concentrations.

-

Inoculation: Inoculate each tube with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 1 x 10^4 CFU/mL for fungi).

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum). A standard antibiotic (e.g., Norfloxacin for bacteria, Fluconazole for fungi) should be used as a reference compound.

-

Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

Structurally related benzoate derivatives have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Putative Signaling Pathway: Inhibition of NF-κB

A plausible anti-inflammatory mechanism for benzoate derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: NF-κB Reporter Assay

This protocol is based on assays used to evaluate the anti-inflammatory effects of related compounds.[3]

Objective: To determine if this compound can inhibit NF-κB activation in response to a pro-inflammatory stimulus.

Materials:

-

A suitable cell line (e.g., HEK293T, RAW 264.7)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine or other transfection reagent

-

Pro-inflammatory stimulus (e.g., TNF-α, LPS)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Induction: Induce NF-κB activation by adding the pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) and incubate for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity in stimulated cells compared to unstimulated cells and determine the inhibitory effect of this compound.

Potential Enzyme Inhibition

The benzoate scaffold is present in numerous enzyme inhibitors. It is plausible that this compound could inhibit the activity of certain enzymes.

Quantitative Data

The following table presents the half-maximal inhibitory concentration (IC50) of benzoic acid against tyrosinase, providing an example of enzyme inhibition by a related compound.

| Compound | Enzyme | IC50 (µM) | Reference |

| Benzoic Acid | Tyrosinase | 119 | [4] |

Experimental Protocol: Enzyme Inhibition Assay (General)

This is a generalized protocol that can be adapted for various enzymes.

Objective: To determine the IC50 of this compound against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the appropriate assay buffer. Create serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Measurement: Measure the absorbance or fluorescence at regular intervals to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound and the known biological activities of its parent compound and other benzoate derivatives suggest a potential for antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The proposed mechanisms, centered on cell membrane disruption, inhibition of the NF-κB signaling pathway, and direct enzyme inhibition, provide a rational basis for future investigation. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate the biological activities of this compound and validate these putative properties. Such studies are essential to uncover the therapeutic potential of this compound.

References

Unlocking the Therapeutic Potential of Sodium 2-chlorobenzoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, is an organic compound primarily utilized as a reagent in organic synthesis and as a precursor for various derivatives, including dyes and pharmaceuticals.[1][2] While not extensively studied as a primary therapeutic agent, emerging research into its biological activities and those of its derivatives suggests a potential for therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on its potential antimicrobial, antiviral, and anti-inflammatory properties, and outlines experimental approaches for its further investigation.

Chemical and Physical Properties

Sodium 2-chlorobenzoate is a white solid with the chemical formula C₇H₄ClNaO₂ and a molecular weight of 178.55 g/mol .[1] It is the sodium salt of 2-chlorobenzoic acid, a monochlorobenzoic acid with the chloro group at the ortho position.[2][3] This positioning of the chlorine atom enhances its reactivity compared to its meta and para isomers, which may influence its interactions with biological targets.[1]

| Property | Value |

| CAS Number | 17264-74-3 |

| Molecular Formula | C₇H₄ClNaO₂ |

| Molecular Weight | 178.55 g/mol |

| Appearance | White solid[2] |

| Synonyms | o-Chlorobenzoic acid sodium salt, Benzoic acid, 2-chloro-, sodium salt[1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the neutralization of 2-chlorobenzoic acid with sodium hydroxide (B78521). The process typically involves dissolving 2-chlorobenzoic acid in water and gradually adding sodium hydroxide until a neutral pH is achieved. The resulting solution is then evaporated to yield the solid sodium salt.[1]

Synthesis of this compound via neutralization.

Potential Therapeutic Applications

While direct therapeutic applications of this compound are not well-established, research on its biological activities and those of its derivatives points to several areas of potential therapeutic interest.

Antimicrobial Activity

Derivatives of 2-chlorobenzoic acid have demonstrated antimicrobial properties. A study on synthesized 2-chlorobenzoic acid derivatives revealed their potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] The Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than its esters.[4]

| Microorganism Type | Activity of 2-chlorobenzoic acid derivatives | Reference |

| Gram-positive bacteria | Moderate | [4] |

| Gram-negative bacteria | High | [4] |

| Fungi | Moderate | [4] |

Antiviral Potential

Recent in silico studies have explored the potential of this compound against SARS-CoV-2 enzymes, with molecular docking studies showing a promising binding affinity.[1] Furthermore, metal complexes of Co(II) and Zn(II) with 2-chlorobenzoate ligands are being investigated for antiviral drug development, suggesting the ligand's role in stabilizing metal centers for therapeutic effect.[1]

Anti-inflammatory Properties

While direct studies on this compound are lacking, research on a related derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown potent anti-inflammatory properties. This compound was found to reduce the expression of COX-2, a key enzyme in the inflammatory pathway, as well as pro-inflammatory cytokines and oxidative stress markers in an LPS-induced inflammation model in mice.[5] This suggests that the 2-chlorobenzoate scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.

Potential anti-inflammatory mechanism via COX-2 inhibition.

Anti-ulcer Activity

An early study reported that o-chlorobenzoic acid, the acidic form of this compound, exhibited anti-ulcer activity in rat models of Shay ulcers and reserpine-induced gastric ulcers.[3] This finding, although dated, suggests a potential gastroprotective effect that warrants further investigation.

Experimental Protocols

For researchers interested in exploring the therapeutic potential of this compound, the following experimental workflows are proposed.

In Vitro Antimicrobial Susceptibility Testing

A standard method to assess the antimicrobial activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Culture bacterial and fungal strains in appropriate broth overnight. Adjust the turbidity of the cultures to a 0.5 McFarland standard.

-

Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).

-

Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Silico and In Vitro Workflow for Target Identification

A logical workflow for identifying and validating the molecular targets of this compound can guide further research.

Workflow for therapeutic target identification.

Conclusion and Future Directions

The available scientific literature suggests that while this compound is not currently a recognized therapeutic agent, its chemical structure and the biological activities of its derivatives indicate a promising area for future research. The potential for antimicrobial, antiviral, and anti-inflammatory applications warrants further preclinical investigation. Researchers are encouraged to explore these avenues through rigorous in silico, in vitro, and subsequent in vivo studies to fully elucidate the therapeutic potential of this compound. A systematic approach to target identification and validation will be crucial in uncovering its mechanisms of action and paving the way for potential drug development.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An in-depth exploration of the synthesis, applications, and biological significance of 2-chlorobenzoic acid sodium salt and its derivatives in pharmaceuticals and agrochemicals.

Introduction

2-Chlorobenzoic acid sodium salt, the sodium salt of 2-chlorobenzoic acid, is a pivotal chemical intermediate with wide-ranging applications, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the carboxylate group and the influence of the ortho-chlorine substituent on the benzene (B151609) ring, which allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the primary uses of 2-chlorobenzoic acid sodium salt, focusing on its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Core Applications in Pharmaceutical Synthesis

A primary application of 2-chlorobenzoic acid and its sodium salt is as a precursor in the synthesis of several widely used NSAIDs. These drugs function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.

Synthesis of Tolfenamic Acid

Tolfenamic acid, a potent NSAID, is synthesized via an Ullmann condensation reaction between 2-chlorobenzoic acid and 3-chloro-2-methylaniline (B42847). The initial step involves the formation of the sodium salt of 2-chlorobenzoic acid.

| Step | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield | Purity | Reference |

| Salt Formation | 2-Chlorobenzoic acid, Sodium hydroxide (B78521) | - | Methyl isobutyl ketone | Reflux, 1 hour | - | - | |

| Ullmann Condensation | Sodium 2-chlorobenzoate, 3-Chloro-2-methylaniline | Alumina-supported sodium hydroxide or CuBr2 | Methyl isobutyl ketone or Diethylenglycol dimethyl ether | Reflux, 3 hours | 88.6% | >98% (after recrystallization) |

-

Salt Formation: In a 500 mL round-bottom flask, combine 100 g of 2-chlorobenzoic acid and 25 g of sodium hydroxide in 500 mL of methyl isobutyl ketone. Heat the mixture to reflux for 1 hour with stirring.

-

Ullmann Condensation: To the resulting solution of this compound, add 90 g of 3-chloro-2-methylaniline and 50 g of alumina-supported sodium hydroxide. Heat the reaction mixture to reflux for an additional 3 hours.

-

Work-up and Isolation: After cooling, add 500 mL of water to the reaction mixture. Separate the aqueous phase and acidify it with concentrated hydrochloric acid to a pH of 2-3.

-

Purification: Stir the acidified solution for 1 hour to facilitate crystallization. Collect the precipitated crude tolfenamic acid by filtration. Recrystallize the crude product from an ethanol/water mixture to obtain the purified product.

-

Characterization: The final product can be characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[1][2][3][4]

Synthesis of Diclofenac (B195802)

Diclofenac is another prominent NSAID synthesized from 2-chlorobenzoic acid. The synthesis involves an initial Ullmann condensation followed by a series of transformations to yield the final product.

Caption: Synthetic pathway for Diclofenac starting from 2-chlorobenzoic acid.

The initial step in diclofenac synthesis is the Ullmann condensation of 2-chlorobenzoic acid and 2,6-dichloroaniline.

-

Reaction Setup: In a suitable reaction vessel, combine 2-chlorobenzoic acid, 2,6-dichloroaniline, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., D-glucosamine hydrochloride), and an inorganic base (e.g., potassium carbonate) in a solvent such as N,N-dimethylformamide (DMF).[5]

-

Reaction Conditions: Heat the mixture to a temperature between 60-140°C for 4-18 hours.[5]

-

Work-up and Isolation: After the reaction is complete, cool the mixture and add ethyl acetate. Separate the organic layer, and concentrate it to obtain the crude N-(2,6-dichlorophenyl)anthranilic acid.[5]

-

Characterization: The product can be characterized by techniques such as FT-IR, NMR, and Mass Spectrometry to confirm its structure.[6]

Biological Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

NSAIDs derived from 2-chlorobenzoic acid, such as tolfenamic acid and diclofenac, exert their anti-inflammatory and analgesic effects by inhibiting the COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are signaling molecules that mediate inflammation, pain, and fever.[7][8]

Caption: Inhibition of the COX pathway by NSAIDs.

Role in Agrochemical Synthesis

2-Chlorobenzoic acid and its derivatives are also crucial starting materials for the synthesis of various agrochemicals, including herbicides. A notable example is the sulfonylurea herbicide, chlorimuron-ethyl (B22764).

Synthesis of Chlorimuron-Ethyl

The synthesis of chlorimuron-ethyl involves the reaction of ethyl 2-(aminosulfonyl)benzoate with 2-amino-4-chloro-6-methoxypyrimidine. Ethyl 2-(aminosulfonyl)benzoate can be prepared from 2-chlorobenzoic acid through a multi-step process.

A plausible synthetic route from 2-chlorobenzoic acid to a key sulfonamide intermediate is outlined below.

References

- 1. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]

- 2. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Degradation of Sodium 2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, is an organic compound with applications in various chemical syntheses, including the production of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility and degradation characteristics is paramount for its effective use, environmental fate assessment, and in the context of drug development, for formulation and stability studies. This technical guide provides a comprehensive overview of the available data on the solubility of Sodium 2-chlorobenzoate in various solvents and details its degradation under different conditions. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to aid researchers and professionals in their work.

Core Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₇H₄ClNaO₂ |

| Molecular Weight | 178.55 g/mol |

| CAS Number | 17264-74-3 |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its application in synthesis, formulation, and for predicting its environmental distribution. While specific quantitative data for the solubility of this compound in a wide range of organic solvents and across various temperatures is not extensively available in the public domain, this section summarizes the known information and provides standardized protocols for its determination.

Aqueous Solubility

This compound is known to be soluble in water. The presence of the carboxylate group enhances its solubility in polar solvents like water compared to its parent compound, 2-chlorobenzoic acid.

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility ( g/100 mL) |

| Data Not Available | Data Not Available |

Solubility in Organic Solvents

Information on the solubility of this compound in common organic solvents such as methanol, ethanol, and acetone (B3395972) is limited. Generally, as a salt, its solubility is expected to be higher in polar protic solvents and lower in non-polar aprotic solvents.

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available |

Degradation of this compound

The degradation of this compound can occur through various pathways, including hydrolysis, thermal decomposition, photodegradation, and microbial degradation. Understanding these pathways is crucial for determining the compound's stability and its environmental persistence.

Hydrolytic Degradation

Hydrolysis is a key abiotic degradation pathway for many organic compounds in aqueous environments. For this compound, hydrolysis would involve the cleavage of the molecule, potentially leading to the formation of 2-chlorobenzoic acid and sodium hydroxide. The rate of hydrolysis is influenced by pH and temperature.

Table 3: Hydrolytic Degradation of this compound

| pH | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) |

| 4 | Data Not Available | Data Not Available | Data Not Available |

| 7 | Data Not Available | Data Not Available | Data Not Available |

| 9 | Data Not Available | Data Not Available | Data Not Available |

Thermal Degradation

Thermal decomposition of sodium carboxylate salts, such as sodium acetate, is known to produce ketones.[1] The thermal stability and decomposition products of this compound are important considerations for its storage and handling at elevated temperatures.

Table 4: Thermal Degradation of this compound

| Temperature (°C) | Decomposition Products | Kinetic Parameters (e.g., Activation Energy) |

| Data Not Available | Data Not Available | Data Not Available |

Note: While specific studies on the thermal decomposition of this compound are scarce, research on related sodium carboxylate salts can provide insights into potential degradation pathways.

Photodegradation

Photodegradation involves the breakdown of a compound by light energy. For chlorobenzoates, this can be a significant environmental degradation pathway. The process can be direct, through the absorption of light by the molecule itself, or indirect, mediated by other photosensitized species.

Table 5: Photodegradation of this compound

| Light Source | Wavelength (nm) | Quantum Yield | Half-life (t₁/₂) | Degradation Products |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: Quantitative data on the photodegradation of this compound is limited. Studies on related chlorobenzoic acids suggest that degradation can proceed via hydroxylation and dechlorination.

Microbial Degradation

Microbial degradation is a key process for the removal of organic compounds from the environment. Several studies have investigated the biodegradation of 2-chlorobenzoic acid, the parent acid of this compound. The primary mechanism involves enzymatic attack, often initiated by dioxygenase enzymes that lead to ring cleavage.[2]

Table 6: Microbial Degradation of 2-Chlorobenzoic Acid (as a proxy)

| Microorganism | Pathway | Key Enzymes | Degradation Products |

| Pseudomonas sp. | Aerobic | 2-halobenzoate-1,2-dioxygenase | Catechol |

| Aeromonas hydrophila | Aerobic | Dioxygenase (ortho-cleavage) | Chloride ions |

Note: The degradation rate can be influenced by factors such as substrate concentration, temperature, pH, and the presence of other nutrients.[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. The following sections outline the methodologies for determining the solubility and degradation of this compound based on internationally recognized guidelines.

Solubility Determination (OECD 105)

The OECD Test Guideline 105 describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.[4][5]

Flask Method (for solubilities > 10⁻² g/L):

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of water.

-

Equilibration: Agitate the flask at a constant temperature to facilitate dissolution and reach equilibrium. The time required for equilibration should be determined in a preliminary test.

-

Phase Separation: Separate the solid phase from the aqueous phase by centrifugation or filtration.

-

Analysis: Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Hydrolytic Degradation Study (OECD 111)

The OECD Test Guideline 111 provides a tiered approach to assess the rate of hydrolysis of a chemical as a function of pH.[7][8]

-

Preliminary Test: A preliminary test is conducted at an elevated temperature (e.g., 50°C) at pH 4, 7, and 9 to quickly assess the hydrolytic stability.

-

Tier 1 (Screening): If significant hydrolysis is observed in the preliminary test, a more detailed study is performed at different temperatures to determine the hydrolysis rate constants.

-

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature.

-

At various time intervals, withdraw aliquots and analyze the concentration of the parent compound and any major degradation products using a suitable analytical method (e.g., HPLC).

-

-

Data Analysis: Determine the rate constants and half-lives for hydrolysis at each pH and temperature.

Degradation Pathway Visualization

The degradation of this compound, particularly through microbial action, can be conceptualized as a multi-step process. The following diagram illustrates a generalized aerobic degradation pathway for 2-chlorobenzoic acid, which is a likely intermediate in the degradation of the sodium salt.

Conclusion

This technical guide has synthesized the available information on the solubility and degradation of this compound. While there are notable gaps in the quantitative data, particularly concerning its solubility in organic solvents and the kinetics of its abiotic degradation, the provided experimental protocols based on OECD guidelines offer a clear path for generating this crucial information. The degradation of the parent acid, 2-chlorobenzoic acid, is better understood, with microbial pathways playing a significant role in its environmental fate. For researchers, scientists, and drug development professionals, this guide serves as a foundational resource, highlighting both what is known and where further investigation is needed to fully characterize the behavior of this compound. The use of standardized methodologies will be key to producing high-quality, comparable data to fill the existing knowledge gaps.

References

- 1. Kinetics study of thermal decomposition of sodium carboxylate salts (Journal Article) | ETDEWEB [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. jbarbiomed.com [jbarbiomed.com]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. This compound|Research Chemical [benchchem.com]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to the Stability of Sodium 2-Chlorobenzoate in Aqueous Solutions

Abstract

Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, is a chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals and dyes. Understanding its stability in aqueous environments is critical for predicting its environmental fate, ensuring quality control in manufacturing processes, and evaluating its behavior in biological systems. This technical guide provides a comprehensive overview of the stability of sodium 2-chlorobenzoate in aqueous solutions, focusing on its susceptibility to photodegradation and biodegradation. It includes a summary of key physicochemical properties, detailed experimental protocols for stability assessment, and a review of known degradation pathways.

Introduction

The stability of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a paramount consideration in drug development and chemical manufacturing. Aqueous stability data informs storage conditions, formulation strategies, and potential degradation pathways that might lead to impurities or loss of efficacy. In aqueous solutions, this compound is primarily subject to degradation by light (photodegradation) and microbial action (biodegradation). Under typical ambient conditions and in the absence of light or microbial contamination, the compound is generally stable.[1][2]

This guide synthesizes available data on the factors influencing the stability of this compound in water, providing researchers with the necessary information to design and execute robust stability studies.

Physicochemical Properties

In aqueous solution, the stability and behavior of this compound are governed by the properties of its corresponding acid, 2-chlorobenzoic acid. With a pKa of approximately 2.92, the molecule exists almost exclusively as the 2-chlorobenzoate anion in solutions with a pH typical of environmental or physiological conditions.[3]

Table 1: Physicochemical Properties of this compound and 2-Chlorobenzoic Acid

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₇H₄ClNaO₂ | [4][5] |

| Molecular Weight | 178.55 g/mol | [4][5] |

| CAS Number | 17264-74-3 | [4][6] |

| Appearance | Solid | |

| 2-Chlorobenzoic Acid | ||

| Molecular Formula | C₇H₅ClO₂ | [3] |

| Molecular Weight | 156.57 g/mol | [7] |

| pKa | 2.92 (at 25°C) | [3] |

| Water Solubility | 2087 mg/L (at 25°C) | [7] |

| Appearance | White crystals or powder | [3] |

Chemical Stability

This compound is chemically stable under normal storage conditions, though it is incompatible with strong oxidizing agents and strong bases.[1][3] At elevated temperatures, its acidic form, 2-chlorobenzoic acid, may undergo decarboxylation.[8] In aqueous solutions, the primary degradation routes are not hydrolytic but are instead driven by external energy sources like UV light or biological systems.

Photodegradation in Aqueous Solutions

The photodecomposition of chlorobenzoic acids in aqueous solutions when exposed to ultraviolet (UV) light is a significant degradation pathway. Laboratory studies have shown that UV irradiation of aqueous solutions of this compound leads to the displacement of the chlorine atom.[7][9]

The primary reaction involves the substitution of the chlorine atom with a hydroxyl group, forming 2-hydroxybenzoic acid (salicylic acid). A secondary reaction involves the replacement of the chlorine atom with hydrogen, yielding benzoic acid.[7][9] While monochlorobenzoic acids are generally stable in natural sunlight, laboratory UV sources can induce significant degradation.[9] The process can be accelerated by photocatalysts such as titanium dioxide (TiO₂), which is often used in advanced oxidation processes for water treatment.[10][11]

Caption: Proposed photodegradation pathway for this compound.

Table 2: Summary of Photodegradation Studies

| Condition | Catalyst | Key Products | Degradation Rate / Conversion | Source |

| UV Irradiation (Medium Pressure Hg Lamp) | None | 2-Hydroxybenzoic acid, Benzoic acid | Not specified | [7] |

| UV Irradiation | None | 2-Hydroxybenzoic acid, Benzoic acid | Not specified | [9] |

| UV Irradiation (pH 3.5) | TiO₂ (0.01 g) | Intermediates not fully specified | Follows first-order kinetics | [10][11] |

Biodegradation in Aqueous Solutions

This compound can serve as a sole source of carbon and energy for various microorganisms, leading to its biodegradation.[12][13] This process is particularly relevant to the environmental fate of the compound. The aerobic degradation pathway typically begins with an enzymatic attack by a dioxygenase.[14] This enzyme incorporates two oxygen atoms into the aromatic ring, leading to the formation of a catechol intermediate and the release of the chloride ion. The catechol then undergoes ring cleavage, and the resulting products enter central metabolic pathways.

Several bacterial strains, including those from the genera Acinetobacter and Aeromonas, have been shown to degrade 2-chlorobenzoate.[12][13] The rate of degradation is influenced by several factors.

Caption: Generalized aerobic biodegradation pathway of 2-chlorobenzoate.

Table 3: Summary of Biodegradation Studies

| Microorganism | Optimal pH | Optimal Temperature | Degradation Rate | Source |

| Aeromonas hydrophila | 7.0 | 25°C | 41 µM/hr | [12] |

| Enterobacter cloacae | 7.5 | 37°C | Max growth rate (µ_max_) = 0.28 h⁻¹ | [13] |

| Acinetobacter calcoaceticus | 7.5 | 37°C | Not specified | [13] |

Experimental Protocols

General Workflow for Aqueous Stability Studies

A typical stability study involves subjecting an aqueous solution of the compound to stress conditions and monitoring its concentration over time using a suitable analytical method.

Caption: General experimental workflow for a stability study.

Protocol for Photostability Testing

This protocol is based on methodologies described in the literature.[7][9]

-

Solution Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 30 mg/L).[10]

-

Apparatus: Place the solution in a quartz reaction vessel to allow for UV light penetration. Use a suitable UV light source, such as a medium-pressure mercury lamp. To control the temperature, the apparatus can be placed in a water bath set to 25°C.[9]

-

Irradiation: Expose the solution to UV light. Protect the setup from ambient light to ensure the UV source is the only light exposure. A control sample should be kept in the dark under the same temperature conditions.

-

Sampling: Withdraw aliquots at defined time intervals (e.g., 0, 30, 60, 120, 180 minutes).

-

Analysis: Analyze the parent compound's concentration immediately using a validated HPLC-UV method (see Protocol 6.4).

Protocol for Biodegradation Testing

This protocol is adapted from studies on bacterial degradation of 2-chlorobenzoic acid.[12][13]

-

Culture Preparation: Prepare a minimal salt medium (MSM). Inoculate with a suitable bacterial strain (e.g., Acinetobacter calcoaceticus).

-

Acclimation: Pre-culture the bacteria in a medium containing a low concentration of this compound to acclimate the cells.

-

Degradation Assay:

-

Centrifuge the acclimated culture, wash the cell pellet with sterile MSM, and resuspend to a specific optical density (e.g., OD₆₀₀ of 1.0).

-

Add this cell suspension to fresh MSM where this compound is the sole carbon source (e.g., 2 mM).

-

Incubate the culture in a shaker at the optimal temperature and pH for the chosen strain (e.g., 37°C, pH 7.5).[13]

-

-

Sampling: At regular intervals, withdraw samples. Centrifuge the samples to pellet the cells.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using HPLC-UV. Monitor bacterial growth by measuring the optical density.

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely used technique for quantifying this compound and its degradation products.[15][16][17]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (acidified with 0.1% phosphoric or formic acid). A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.[15][16]

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 30°C.[16]

-

Detection Wavelength: 254 nm.[16]

-

Injection Volume: 10 µL.

-

Quantification: Create a calibration curve using certified reference standards of this compound. The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Conclusion

The stability of this compound in aqueous solutions is robust under standard storage conditions, with minimal risk of hydrolysis. However, it is susceptible to degradation via two primary pathways: photodegradation under UV light and aerobic biodegradation by specific microorganisms. Photodegradation primarily yields 2-hydroxybenzoic acid and benzoic acid. Biodegradation proceeds through enzymatic dioxygenation to form catechol, followed by ring cleavage. The rate and extent of degradation are highly dependent on environmental factors such as pH, temperature, light intensity, and the presence of specific microbial populations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to conduct thorough stability assessments tailored to their specific applications.

References

- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound|Research Chemical [benchchem.com]

- 5. Sodium o-chlorobenzoate | C7H4ClNaO2 | CID 23663665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of Sodium 2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-chlorobenzoate (B514982) (C₇H₄ClNaO₂), the sodium salt of 2-chlorobenzoic acid, is a key chemical intermediate in organic synthesis.[1][2][3] Its strategic placement of a chlorine atom at the ortho position of the benzoate (B1203000) ring makes it a versatile precursor for the synthesis of a wide range of pharmaceuticals, dyes, and other complex molecules.[4][5] This guide provides a comprehensive overview of the initial investigations into its reactivity, covering its chemical and physical properties, synthesis protocols, and core reactive pathways. The information presented is intended to support professionals in research, discovery, and drug development in leveraging this compound for novel molecular architectures.

Chemical and Physical Properties

Sodium 2-chlorobenzoate is a white solid compound commercially available at purities of 98% or higher.[1][6] It is the conjugate base of 2-chlorobenzoic acid, which is the strongest acid among its isomers.[4] The compound's reactivity is primarily dictated by the interplay between the electron-withdrawing carboxylate group and the ortho-positioned chlorine atom on the aromatic ring.[5]

Table 1: Physical and Chemical Properties of this compound and its Parent Acid

| Property | This compound | 2-Chlorobenzoic Acid | References |

| CAS Number | 17264-74-3 | 118-91-2 | [1][4][6] |

| Molecular Formula | C₇H₄ClNaO₂ | C₇H₅ClO₂ | [1][2][4] |

| Molecular Weight | 178.55 g/mol | 156.57 g/mol | [1][2][4][6] |

| Appearance | White solid | White solid, crystals, or powder | [1][4][7] |

| Melting Point | Not specified | 142 °C | [4] |

| Boiling Point | Not specified | 285 °C | [4] |

| pKa (of acid) | Not applicable | 2.89 | [4] |

| Solubility | Soluble in water | Soluble in 900 parts cold water; more soluble in hot water, alcohol, ether | [8][9] |

Synthesis of this compound

The primary route for synthesizing this compound is through the neutralization of its parent acid, 2-chlorobenzoic acid.[1] The parent acid itself can be prepared via several established industrial and laboratory-scale methods.

Synthesis Pathway Overview

The following diagram illustrates the common synthetic pathways leading to this compound.

Caption: Common synthetic routes to this compound.

Experimental Protocols

Protocol 3.2.1: Synthesis of 2-Chlorobenzoic Acid via Oxidation of 2-Chlorotoluene

This laboratory-scale protocol employs potassium permanganate (B83412) as the oxidizing agent.[4][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chlorotoluene in an aqueous solution.

-

Oxidant Addition: Gradually add potassium permanganate (KMnO₄) to the heated and stirring mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate ion disappears, indicating the completion of the oxidation.

-

Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-chlorobenzoic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to yield pure 2-chlorobenzoic acid.[7]

Protocol 3.2.2: Synthesis of this compound via Neutralization

This protocol describes the conversion of the parent acid to its sodium salt.[1]

-

Dissolution: Dissolve a known quantity of 2-chlorobenzoic acid in water or ethanol.

-

Titration: While stirring, slowly add a stoichiometric amount of aqueous sodium hydroxide (B78521) (NaOH) solution. Monitor the pH of the mixture, aiming for a neutral pH of ~7.0.

-

Isolation: Evaporate the solvent from the resulting solution under reduced pressure.

-

Drying: Dry the resulting solid in a vacuum oven to yield this compound.

-

Purity Analysis: Confirm the purity of the final product (typically ≥98%) using techniques such as FT-IR or NMR spectroscopy.[1]

Core Reactivity and Key Transformations

The reactivity of this compound is characterized by reactions involving both the carboxylate group and the chlorinated aromatic ring. It can act as a nucleophile or an electrophile depending on the reaction conditions.[1]

Overview of Reactivity Pathways

Caption: Major reactivity pathways for this compound.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom on the aromatic ring can be displaced by various nucleophiles.[1][5] This reaction is fundamental to creating diverse derivatives. For instance, reaction with ammonia (B1221849) can yield 2-aminobenzoic acid, a precursor to many pharmaceuticals.[4] A specific example is the Ullmann condensation, which is effective for forming C-N bonds.

Protocol 4.2.1: Ullmann Condensation with 2-Aminothiazoles

This protocol, adapted from a study on 2-chlorobenzoic acids, demonstrates a copper-catalyzed C-N cross-coupling reaction, which can be enhanced by ultrasonic irradiation.[11]

-

Reagent Mixture: In a reaction vessel, combine 2-chlorobenzoic acid (1 equivalent), the desired 2-aminothiazole (B372263) (1 equivalent), potassium carbonate (K₂CO₃) as a base, and a catalytic amount of copper(I) iodide (CuI).

-

Solvent: Add dimethylformamide (DMF) as the solvent.[11]

-

Reaction Conditions:

-

Conventional Heating: Heat the mixture under reflux for several hours.

-

Ultrasonic Irradiation: Alternatively, place the vessel in an ultrasonic bath at room temperature for a significantly shorter duration (e.g., 15-25 minutes).[11]